molecular formula C10H9N3O2 B2699842 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1340178-78-0

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2699842
CAS No.: 1340178-78-0
M. Wt: 203.201
InChI Key: FFLHGOJDJYENGZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in critical biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and fused ring system contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLHGOJDJYENGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=NN3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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